Product packaging for 3-(dibenzylcarbamoyl)propanoic acid(Cat. No.:CAS No. 352023-33-7)

3-(dibenzylcarbamoyl)propanoic acid

Cat. No.: B2359198
CAS No.: 352023-33-7
M. Wt: 297.354
InChI Key: OHLOFGIPLRRVHF-UHFFFAOYSA-N
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Description

Contextualization within Carboxylic Acid Derivatives

Carboxylic acid derivatives are a major class of organic compounds characterized by the presence of an acyl group (R-C=O). These compounds are conceptually or synthetically derived from carboxylic acids, where the hydroxyl (-OH) group of the carboxyl functional group is replaced by another substituent. utexas.eduuomus.edu.iq Common examples of carboxylic acid derivatives include esters, acid halides, acid anhydrides, and amides. utexas.edu

3-(Dibenzylcarbamoyl)propanoic acid falls squarely into this category, specifically as an amide. Amides are formed when the hydroxyl portion of a carboxylic acid is replaced by a nitrogen atom. libretexts.orgsolubilityofthings.com The bond formed between the carbonyl carbon and the nitrogen atom is known as an amide linkage or a peptide bond in the context of proteins. libretexts.org The nomenclature for amides typically involves replacing the "-oic acid" or "-ic acid" suffix of the parent carboxylic acid with "-amide". utexas.edulibretexts.org In the case of this compound, it is a derivative of butanedioic acid (succinic acid), where one of the carboxylic acid groups has been converted into a dibenzylamide.

Significance as a Substituted Amide-Acid Hybrid Structure

The structure of this compound is notable for being a hybrid, possessing both a free carboxylic acid group and a tertiary amide. Amides are classified as primary (RCONH₂), secondary (RCONHR'), or tertiary (RCONR'R''), based on the number of organic substituents attached to the nitrogen atom. solubilityofthings.comstudymind.co.uk With two benzyl (B1604629) groups on the nitrogen, this compound is a tertiary amide.

This dual functionality imparts a unique chemical character to the molecule. The carboxylic acid group can undergo typical reactions such as deprotonation to form a carboxylate salt, or esterification. latech.edu Simultaneously, the amide group, while generally stable, possesses its own reactivity and structural influence. numberanalytics.com The presence of the bulky and electron-withdrawing benzyl groups on the amide nitrogen can influence the molecule's conformation, solubility, and the reactivity of both the amide and the distant carboxylic acid group through steric and electronic effects. The planarity of the amide bond is a key feature, but substitution can introduce steric strain that may affect this planarity. nih.gov

Overview of Research Trajectories for Amide-Containing Carboxylic Acids

Molecules that contain both amide and carboxylic acid functionalities are significant in several areas of chemical research, particularly in medicinal chemistry and materials science. numberanalytics.comresearcher.life The amide bond is a cornerstone of peptides and proteins, and as such, synthetic molecules containing this bond are of immense interest. rsc.org

Current research trajectories involving amide-containing carboxylic acids are diverse and include:

Novel Synthetic Methodologies: A great deal of research is focused on developing new, more efficient, and environmentally friendly methods for creating amide bonds. ucl.ac.uk This includes direct amidation of carboxylic acids without the need for harsh coupling agents, the use of catalytic systems (including transition metals and biocatalysts), and reactions in green solvents. numberanalytics.comrsc.orgrsc.orgresearchgate.net

Pharmaceutical and Bioactive Compounds: The amide functional group is a common feature in many drug molecules due to its stability and ability to participate in hydrogen bonding, which is crucial for binding to biological targets. numberanalytics.comnih.gov Research is ongoing to design and synthesize novel amide-containing compounds as potential therapeutic agents.

Polymer Science: Amide linkages are the defining feature of polymers like nylon and Kevlar. Research into new monomers containing both amide and carboxylic acid groups could lead to the development of novel polymers with tailored properties.

Supramolecular Chemistry: The ability of both carboxylic acids and amides to form strong hydrogen bonds makes them excellent building blocks for creating self-assembling supramolecular structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO3 B2359198 3-(dibenzylcarbamoyl)propanoic acid CAS No. 352023-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dibenzylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-17(11-12-18(21)22)19(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLOFGIPLRRVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Advanced Synthetic Methodologies for 3 Dibenzylcarbamoyl Propanoic Acid

Strategic Retrosynthesis and Precursor Identification

Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the logical deconstruction of a target molecule into readily available starting materials. For 3-(dibenzylcarbamoyl)propanoic acid, this process highlights two primary fragments: the dibenzylcarbamoyl moiety and the propanoic acid backbone.

Amidation Reactions in the Formation of the Dibenzylcarbamoyl Moiety

The key disconnection in the retrosynthesis of this compound is the amide bond. This bond is formed through the reaction of a carboxylic acid derivative with a secondary amine. In this case, the precursors are dibenzylamine (B1670424) and a succinic acid derivative. The most common and direct approach involves the acylation of dibenzylamine with succinic anhydride (B1165640). libretexts.orgstackexchange.com

The reaction between an amine and an acid anhydride is a classic method for amide synthesis. libretexts.org The nucleophilic amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the amide and a carboxylate group. stackexchange.com

The general reaction is as follows: (CH₂CO)₂O + (C₆H₅CH₂)₂NH → C₁₈H₁₉NO₃

This reaction is typically carried out in a suitable solvent at or near room temperature. The primary product is the desired N,N-dibenzylsuccinamic acid. mdpi.com

Construction of the Propanoic Acid Backbone

The propanoic acid backbone of the target molecule is intrinsically derived from the succinic acid precursor. Succinic acid, or its anhydride, provides the four-carbon dicarboxylic acid framework. The reaction with dibenzylamine selectively forms an amide at one of the carboxylic acid positions while leaving the other as a free carboxylic acid, thus directly constructing the desired 3-carboxypropanamide structure.

Alternative approaches to constructing substituted propanoic acid backbones exist, such as Michael additions to α,β-unsaturated carbonyl compounds or the hydroarylation of propenoic acid derivatives. However, for the specific case of this compound, the direct use of succinic anhydride is the most straightforward and atom-economical method.

Exploration of Stereoselective Synthetic Pathways

The structure of this compound itself is achiral. However, the introduction of substituents on the propanoic acid backbone could create chiral centers, necessitating stereoselective synthetic methods. While no specific stereoselective syntheses for this exact compound are reported, analogous methodologies for the synthesis of chiral β-amino acids and their derivatives can be considered.

For instance, stereoselective conjugate addition reactions to α,β-unsaturated esters or amides are a powerful tool for establishing stereocenters at the β-position. nih.gov Similarly, asymmetric hydrogenation of β-amido-α,β-unsaturated acids can provide enantiomerically enriched products. Should a chiral derivative of this compound be desired, these established methods could be adapted. For example, a chiral auxiliary approach on the dibenzylamine nitrogen or the use of a chiral catalyst during the amidation or a subsequent transformation could potentially induce stereoselectivity. nih.govrsc.org

Mechanistic Investigations of Key Synthetic Steps

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols, improving yields, and controlling selectivity.

Elucidation of Reaction Kinetics and Thermodynamics

The amidation of succinic anhydride with amines has been the subject of kinetic studies. Research indicates that the reaction often exhibits autocatalytic behavior in its initial stages, followed by a dominant amidation process that conforms to second-order reaction kinetics. researchgate.net The rate of reaction is influenced by the properties of the solvent, including its polarity and basicity, as well as the structure of the amine. researchgate.net

Table 1: Factors Influencing Amidation Reaction Kinetics

FactorObservation
Amine Structure The nucleophilicity of the amine plays a significant role.
Solvent Polarity The reaction rate can be influenced by the polarity of the medium.
Temperature Higher temperatures generally increase the reaction rate.
Catalyst The presence of a catalyst can significantly alter the reaction pathway and kinetics.

Role of Catalysis in Enhancing Synthetic Efficiency and Selectivity

While the reaction between succinic anhydride and dibenzylamine can proceed without a catalyst, the use of catalysts can enhance reaction rates and selectivity, particularly when starting from the less reactive succinic acid. Both acid and base catalysis can play a role in amidation reactions.

Recent advancements have highlighted the use of various catalysts for direct amidation reactions. For instance, metal salts can act as Lewis acids to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Computational studies on the aminolysis of succinic anhydride have explored the roles of both general base catalysis by a second amine molecule and general acid catalysis. These studies suggest that a bifunctional acid-catalyzed stepwise mechanism can be a favorable pathway. researchgate.net

Table 2: Potential Catalysts for Amidation

Catalyst TypeExampleProposed Role
Lewis Acids Metal triflates, Boronic acidsActivation of the carbonyl group of the anhydride or carboxylic acid.
Brønsted Acids Acetic acidProtonation of the carbonyl oxygen, increasing electrophilicity.
Brønsted Bases Tertiary aminesDeprotonation of the amine, increasing its nucleophilicity.
Coupling Reagents Carbodiimides (e.g., DCC, EDC)In-situ activation of the carboxylic acid. masterorganicchemistry.com

The choice of catalyst can be critical in achieving high yields and purity, especially in large-scale synthesis or when dealing with less reactive substrates.

Optimization of Reaction Conditions and Process Scalability

Solvent Effects on Reaction Yields and Purity

The solvent plays a critical role in the synthesis of amides, influencing reactant solubility, reaction rates, and the stability of intermediates and products. In the synthesis of this compound from succinic anhydride and dibenzylamine, the choice of solvent can significantly impact the reaction's outcome. The polarity, proticity, and boiling point of the solvent are key factors.

Commonly used solvents in amide synthesis include dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which are effective at solubilizing a wide range of reactants. ucl.ac.uk However, their environmental and safety profiles have prompted research into greener alternatives. ucl.ac.uk The reaction progress can be monitored to determine the optimal solvent system that maximizes the conversion of reactants while minimizing the formation of impurities. For instance, non-polar solvents might lead to precipitation of the product, simplifying purification, whereas highly polar solvents could facilitate higher reaction rates but may complicate product isolation. The effect of the solvent's dielectric constant on chemical shifts and reaction kinetics has been noted in various studies, indicating that solvent polarity can directly influence the reaction environment. researchcommons.orgresearchcommons.orgindexcopernicus.com

Table 1: Effect of Different Solvents on the Synthesis of this compound

This table presents representative data illustrating how solvent choice could influence reaction outcomes based on general principles of amide synthesis.

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)Purity (%)Notes
Dichloromethane (DCM)8.9368592Good solubility, but environmental concerns. ucl.ac.uk
Tetrahydrofuran (THF)7.5288290Common aprotic solvent, can be prone to peroxide formation. researchgate.net
Acetonitrile37.549095High polarity can accelerate the reaction.
Toluene2.38127588Lower polarity, may require higher temperatures. researchgate.net
Cyclopentyl methyl ether (CPME)4.788894A greener alternative to THF and DCM. nih.gov
Solvent-freeN/A29296Ball-milling or melt conditions can offer a sustainable, high-yield alternative. researchgate.netrsc.org

Temperature and Pressure Influence on Reaction Profiles

Temperature is a fundamental parameter in chemical synthesis that directly controls the reaction rate. For the formation of this compound, increasing the temperature generally accelerates the ring-opening of succinic anhydride by dibenzylamine. However, excessively high temperatures can lead to the degradation of reactants or products and the formation of unwanted by-products, such as the dehydration of the resulting carboxylic acid.

Studies on amide bond formation show that while many reactions require elevated temperatures (often refluxing in solvents like toluene), modern catalytic systems are being developed to operate at milder, even ambient, temperatures. acs.orgorganic-chemistry.org For instance, enzymatic amidations have shown remarkable improvements in conversion rates when the temperature is raised from 25 °C to 50 °C. nih.gov The optimal temperature profile is one that achieves a high reaction rate and yield without compromising the purity of the final product.

Pressure is typically less of a critical parameter for this specific liquid-phase reaction unless volatile reactants are used or the reaction is conducted under supercritical or hydrothermal conditions. Hydrothermal synthesis, which uses water at high temperatures and pressures, represents a unique approach for direct amide formation from carboxylic acids and amines. researchgate.net This method can promote reactions that are otherwise sluggish, although it requires specialized equipment. For most laboratory and industrial-scale syntheses of this compound, the reaction is conducted at atmospheric pressure.

Table 2: Influence of Temperature on Reaction Time and Yield

This table shows illustrative data on how temperature can affect the synthesis of this compound in a given solvent system.

Temperature (°C)Reaction Time (h)Yield (%)Key Observation
25 (Room Temp.)2465Reaction is slow, requires long reaction times for moderate conversion.
50888Significant increase in reaction rate with good yield. nih.gov
80394Reaction proceeds rapidly, nearing completion.
110 (Reflux in Toluene)1.592High conversion, but potential for minor impurity formation increases.

Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize waste, avoid hazardous reagents, and improve energy efficiency. bohrium.com For the synthesis of this compound, several sustainable strategies can be envisioned to replace traditional methods that may rely on harsh conditions or stoichiometric activating agents. ucl.ac.uk

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have emerged as powerful catalysts for amide bond formation. nih.govnih.gov These enzymatic methods operate under mild conditions, often in greener solvents like cyclopentyl methyl ether, and exhibit high selectivity, leading to high yields and purity without the need for extensive purification. nih.gov The use of a biocatalyst for the reaction between succinic anhydride and dibenzylamine could offer a highly sustainable and scalable route.

Chemo-catalysis: The development of catalysts that can facilitate direct amidation is a major goal in green chemistry. sigmaaldrich.com Boronic acid derivatives have been shown to be effective catalysts for the direct condensation of carboxylic acids and amines at room temperature. researchgate.netrsc.org Similarly, silica-catalyzed amidation presents a low-cost and environmentally benign alternative. whiterose.ac.uk These catalytic approaches improve atom economy by avoiding the co-formation of waste products associated with traditional coupling reagents.

Solvent-Free Reactions: Performing the synthesis under solvent-free conditions, for example, by using mechanical ball-milling or by simply heating a mixture of the solid reactants, represents another highly sustainable approach. researchgate.netrsc.org These methods can lead to significantly reduced waste, simplified work-up procedures, and often result in excellent yields in shorter reaction times.

Table 3: Comparison of Conventional vs. Sustainable Synthetic Protocols

This table compares a hypothetical conventional synthesis with a potential sustainable enzymatic approach for producing this compound.

ParameterConventional Method (e.g., in DCM)Sustainable Method (Enzymatic)
Catalyst/Reagent None (thermal) or acid/base promoterCandida antarctica lipase B (CALB) nih.gov
Solvent Dichloromethane (DCM)Cyclopentyl methyl ether (CPME) or solvent-free nih.gov
Temperature 50-80 °C40-60 °C nih.gov
By-products Minimal, but solvent waste is significantMinimal, biodegradable catalyst, recyclable solvent
Atom Economy High (addition reaction)High (addition reaction)
Work-up Solvent evaporation, crystallizationFiltration of enzyme, solvent evaporation
Overall Sustainability Moderate to LowHigh

Chemical Reactivity and Derivatization Strategies for 3 Dibenzylcarbamoyl Propanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, amide formation, reduction, and nucleophilic acyl substitution.

Esterification Reactions for Diverse Ester Derivatives

The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry, often achieved through Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process. youtube.comchemguide.co.uk To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. youtube.com Common catalysts for this reaction include strong mineral acids like sulfuric acid, as well as Lewis acids. google.com

The esterification of 3-(dibenzylcarbamoyl)propanoic acid with various alcohols can lead to a library of ester derivatives with tailored properties. The reactivity of the alcohol plays a role in the reaction kinetics, with primary alcohols generally reacting faster than secondary alcohols due to reduced steric hindrance. khanacademy.org

Table 1: Representative Esterification Reactions of this compound

Entry Alcohol Catalyst Reaction Conditions Product Yield (%)
1 Methanol H₂SO₄ (cat.) Reflux, 6h Methyl 3-(dibenzylcarbamoyl)propanoate 92
2 Ethanol H₂SO₄ (cat.) Reflux, 8h Ethyl 3-(dibenzylcarbamoyl)propanoate 90
3 Isopropanol H₂SO₄ (cat.) Reflux, 12h Isopropyl 3-(dibenzylcarbamoyl)propanoate 85

This is a hypothetical data table created to be representative of typical esterification reactions.

Amide Formation with Various Amines

The carboxylic acid moiety of this compound can be converted into a new amide bond through reaction with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org To facilitate amide bond formation, activating agents or coupling reagents are typically employed. youtube.com

Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. youtube.com Another approach involves the use of Lewis acids like titanium tetrachloride (TiCl₄) to promote the condensation. nih.gov This method has been shown to be effective for a wide range of carboxylic acids and amines, affording the corresponding amides in good yields. nih.gov

Table 2: Amide Formation from this compound

Entry Amine Coupling Reagent/Catalyst Reaction Conditions Product Yield (%)
1 Aniline DCC CH₂Cl₂, rt, 12h N¹,N³,N³-tribenzyl-N¹-phenylsuccinamide 85
2 Morpholine TiCl₄ Pyridine, 85°C, 2h 1,1-dibenzyl-4-(morpholino)-4-oxobutanamide 89
3 Benzylamine DCC CH₂Cl₂, rt, 12h N¹,N³,N³-tribenzylsuccinamide 87

This is a hypothetical data table created to be representative of typical amide formation reactions.

Reductions to Corresponding Alcohols or Aldehydes

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup. chemguide.co.uk This reduction proceeds via an aldehyde intermediate, which is rapidly reduced to the alcohol and cannot be isolated under these conditions. chemguide.co.uk

Milder reducing agents, such as borane in tetrahydrofuran (BH₃/THF), can also effectively reduce carboxylic acids to primary alcohols. libretexts.org This method is often preferred due to its greater safety profile and tolerance of other functional groups. libretexts.org The selective reduction of the carboxylic acid in the presence of the tertiary amide is expected, as amides are generally less reactive towards reduction.

Nucleophilic Acyl Substitution Pathways

The reactions described in the preceding sections (esterification and amide formation) are examples of a broader class of reactions known as nucleophilic acyl substitution. vanderbilt.edu In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid (or an activated derivative), leading to a tetrahedral intermediate. vanderbilt.edu This intermediate then collapses, expelling a leaving group to yield the substituted product. vanderbilt.edu The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chlorides > acid anhydrides > esters ≈ carboxylic acids > amides. youtube.com To enhance the reactivity of this compound, it can be converted to a more reactive derivative, such as an acyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride can then readily react with a variety of nucleophiles, including alcohols, amines, and carboxylates, to form the corresponding esters, amides, and anhydrides, respectively.

Reactions Involving the Tertiary Amide Linkage

The tertiary amide functionality in this compound is significantly less reactive than the carboxylic acid. Amides are stabilized by resonance, which delocalizes the lone pair of electrons on the nitrogen atom into the carbonyl group, reducing the electrophilicity of the carbonyl carbon. vanderbilt.edu Consequently, reactions involving the cleavage of the amide bond, such as hydrolysis, typically require harsh conditions. khanacademy.org

Hydrolysis Pathways (Acidic and Basic)

The hydrolysis of an amide bond breaks it down into a carboxylic acid and an amine. This process can be catalyzed by either acid or base, generally requiring elevated temperatures and prolonged reaction times. youtube.commasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. youtube.com Water can then act as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of the amine (as its ammonium salt) leads to the formation of the carboxylic acid. youtube.com Acid-catalyzed hydrolysis of this compound would yield succinic acid and dibenzylamine (B1670424) hydrochloride.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH) and heat, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon of the amide. chemistrysteps.com This forms a tetrahedral intermediate which then expels the amide anion as the leaving group. chemistrysteps.com The leaving amide anion is a strong base and will deprotonate the newly formed carboxylic acid, driving the reaction to completion. youtube.com An acidic workup is then required to protonate the carboxylate and yield the carboxylic acid. Basic hydrolysis of this compound would initially produce the disodium salt of succinic acid and dibenzylamine, which upon acidification would give succinic acid and the corresponding dibenzylammonium salt. Due to the stability of the amide bond, forcing conditions are generally necessary for hydrolysis to proceed at a reasonable rate. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Acetic acid
Acyl chloride
Amide
Amine
Aniline
Benzyl (B1604629) alcohol
Borane
Dicyclohexylcarbodiimide (DCC)
Dibenzylamine
Dibenzylamine hydrochloride
Diethylamine
Ethanol
Ethyl 3-(dibenzylcarbamoyl)propanoate
Isopropanol
Isopropyl 3-(dibenzylcarbamoyl)propanoate
Lithium aluminum hydride (LiAlH₄)
Methanol
Methyl 3-(dibenzylcarbamoyl)propanoate
Morpholine
N¹,N³,N³-tribenzyl-N¹-phenylsuccinamide
N¹,N³,N³-tribenzylsuccinamide
N¹,N¹-diethyl-N³,N³-dibenzylsuccinamide
Oxalyl chloride
Pyridine
Succinic acid
Sulfuric acid
Tetrahydrofuran (THF)
Thionyl chloride
Titanium tetrachloride (TiCl₄)
Water

Potential for Amide Bond Rotational Isomerism Studies

The tertiary amide bond within this compound presents a classic case for the study of rotational isomerism. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the carbon-nitrogen (C-N) bond exhibits partial double-bond character. nanalysis.com This characteristic restricts free rotation around the C-N bond, leading to the potential existence of distinct rotational isomers, or rotamers. In N,N-disubstituted amides, this restricted rotation can often be observed on the nuclear magnetic resonance (NMR) timescale. nanalysis.comnih.gov

At ambient temperatures, the rate of interconversion between rotamers may be slow enough to allow for the detection of separate signals for the non-equivalent benzyl groups in ¹H and ¹³C NMR spectra. montana.edust-andrews.ac.uk As the temperature is increased in a variable-temperature (VT) NMR experiment, the rate of rotation increases. Eventually, a temperature is reached where the signals for the two benzyl groups broaden and then coalesce into a single, time-averaged signal. nih.gov This coalescence temperature is directly related to the energy barrier for rotation.

The free energy of activation (ΔG‡) for this rotation can be calculated from the coalescence temperature and the chemical shift difference between the signals of the non-equivalent groups at low temperatures. nih.gov For similar N,N-disubstituted amides, these energy barriers are typically in the range of 70-85 kJ/mol. st-andrews.ac.ukcdnsciencepub.com The specific barrier for this compound would be influenced by the steric bulk of the benzyl groups and the electronic nature of the propanoic acid chain. Such studies provide fundamental insights into the conformational dynamics and structural properties of the molecule. proquest.comnih.gov

Table 1: Representative Rotational Energy Barriers for Tertiary Amides

Compound Rotational Barrier (ΔG‡) in kJ/mol Method
N,N-Dimethylacetamide ~75-80 Dynamic NMR montana.edu
N,N-Diethylacetamide 71.0 Dynamic NMR st-andrews.ac.uk
N-Methyl-N-benzhydrylformamide ~81-96 Dynamic NMR & DFT nih.gov

Reactivity of Aromatic Rings and Aliphatic Chains

Electrophilic Aromatic Substitution on Benzyl Moieties

The two benzyl moieties in this compound are susceptible to electrophilic aromatic substitution (EAS), a cornerstone reaction of aromatic compounds. The substituent already present on the benzene ring dictates both the rate of reaction and the position of the incoming electrophile. masterorganicchemistry.com In this molecule, the substituent on each phenyl ring is a -CH₂-N(CO)R group.

The directing effect of this group is determined by the interplay of inductive and resonance effects. The nitrogen atom is adjacent to an electron-withdrawing carbonyl group, which delocalizes the nitrogen's lone pair, reducing its ability to donate electron density into the aromatic ring compared to a simple alkylamine. youtube.com Consequently, the entire -(dibenzylcarbamoyl)propanoic acid substituent acts as a deactivating group, making the benzene rings less reactive towards electrophiles than benzene itself. organicchemistrytutor.com

Despite being deactivating, the nitrogen atom can still donate electron density via resonance to stabilize the carbocation intermediate (the sigma complex) formed during the substitution. This stabilization is most effective when the electrophile adds to the ortho or para positions. organicchemistrytutor.comlibretexts.org Therefore, the substituent is classified as an ortho, para-director. Steric hindrance from the bulky dibenzylamino group may favor substitution at the para position over the ortho positions.

Common EAS reactions that could be performed on the benzyl rings include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom (-Br, -Cl).

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl (-R) or acyl (-COR) group. However, Friedel-Crafts reactions often fail on strongly deactivated rings. youtube.com

Table 2: Predicted Directing Effects in Electrophilic Aromatic Substitution

Reaction Reagents Expected Major Product Position Ring Reactivity
Nitration HNO₃, H₂SO₄ para (with some ortho) Deactivated
Bromination Br₂, FeBr₃ para (with some ortho) Deactivated

Functionalization of the Propanoic Acid Aliphatic Chain

The propanoic acid portion of the molecule offers two main sites for functionalization: the terminal carboxylic acid group and the aliphatic -CH₂-CH₂- backbone.

The carboxylic acid group is the most reactive site for derivatization. Standard organic transformations can be readily applied to this functional group to create a wide array of derivatives: thermofisher.com

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields an ester.

Amide Formation: Activation of the carboxylic acid (e.g., using a carbodiimide (B86325) like EDC or converting to an acyl chloride with SOCl₂) followed by reaction with a primary or secondary amine forms a new amide. nih.gov

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding 4-(dibenzylamino)-4-oxobutan-1-ol.

The aliphatic chain is generally less reactive. However, under specific conditions, functional groups can be introduced. For instance, α-halogenation (at the carbon adjacent to the carboxylic acid) could potentially be achieved via reactions like the Hell-Volhard-Zelinsky reaction, though this may be complicated by the presence of the amide group.

Development of Novel this compound-Based Derivatives

Design Principles for Structural Modification

The development of novel derivatives of this compound can be guided by principles from medicinal chemistry and materials science. Succinic acid and its derivatives are recognized as important platform chemicals and have shown a range of biological activities. researchgate.netaimspress.com Derivatives of succinamic acid (the core structure of the target molecule) have been investigated for antidiabetic and anticancer properties. nih.govjddtonline.info

Design principles for new analogues would likely focus on systematically altering the molecule's physicochemical properties:

Modulating Lipophilicity: Introducing polar or nonpolar groups onto the benzyl rings can alter the molecule's solubility in aqueous and organic media, which is critical for biological applications.

Introducing New Functional Groups: Adding hydrogen bond donors/acceptors, ionizable groups, or reactive handles to the aromatic rings or the propanoic acid chain can be used to tune interactions with biological targets or create new materials. longdom.org

Steric Modification: Varying the size of the substituents on the benzyl rings can probe steric requirements for binding to a target or can be used to influence the conformation of the molecule.

Scaffold Remodeling: The propanoic acid backbone could be extended, shortened, or rigidified to alter the spatial relationship between the dibenzylamide and the terminal functional group. longdom.org

Synthetic Routes to Analogues with Modified Benzyl or Propanoic Acid Scaffolds

Synthetic strategies for producing analogues of this compound are based on the foundational amide-forming reaction. The parent compound is readily synthesized by reacting succinic anhydride (B1165640) with dibenzylamine.

Modification of Benzyl Scaffolds: Analogues with substitutions on the aromatic rings can be synthesized by starting with appropriately substituted dibenzylamines. For example, reacting succinic anhydride with 4,4'-dimethoxydibenzylamine would yield a derivative with electron-donating groups on the phenyl rings. This approach allows for the introduction of a wide variety of functional groups (halogens, alkyl, alkoxy, nitro, etc.) onto the aromatic moieties.

Modification of Propanoic Acid Scaffolds: To modify the aliphatic chain, one can start with a substituted succinic anhydride. For instance, using methylsuccinic anhydride or 2,2-dimethylsuccinic anhydride in the reaction with dibenzylamine would introduce alkyl substituents onto the propanoic acid backbone. Alternatively, other cyclic anhydrides like glutaric anhydride could be used to extend the aliphatic chain. nih.gov Further functionalization of the carboxylic acid terminus, as described in section 3.3.2, provides another route to a diverse library of derivatives. researchgate.netmdpi.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Succinic acid
Succinic anhydride
Dibenzylamine
N,N-Dimethylacetamide
N,N-Diethylacetamide
N-Methyl-N-benzhydrylformamide
Nitric acid
Sulfuric acid
Iron(III) bromide (FeBr₃)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)
Thionyl chloride (SOCl₂)
Lithium aluminum hydride (LiAlH₄)
4,4'-Dimethoxydibenzylamine
Methylsuccinic anhydride
2,2-Dimethylsuccinic anhydride

Mechanistic Studies of Biological Interactions Involving 3 Dibenzylcarbamoyl Propanoic Acid and Its Derivatives

Interaction with Biomolecular Targets at a Molecular Level:Similarly, the molecular details of any potential interactions are not documented in the scientific literature. This includes a lack of data on:

Identification of Specific Binding Sites on Target Proteins

No research is publicly available that identifies or characterizes specific binding sites for 3-(dibenzylcarbamoyl)propanoic acid on any target proteins.

Allosteric Modulation Investigations

There are no published studies investigating the potential for this compound or its derivatives to act as allosteric modulators of any protein targets.

Biochemical Pathway Modulation Studies

Detailed investigations into the effects of this compound on cellular metabolism and signaling are not available in the current body of scientific literature.

Impact on Metabolic Fluxes

No data has been published regarding the impact of this compound on metabolic fluxes within any biological system.

Influence on Signal Transduction Cascades

There is no available research on the influence of this compound on any signal transduction cascades.

Strategic Applications of 3 Dibenzylcarbamoyl Propanoic Acid As a Synthetic Intermediate and Building Block

Utility in the Construction of Complex Organic Molecules

The potential for 3-(dibenzylcarbamoyl)propanoic acid to serve as a cornerstone in the synthesis of intricate molecular architectures is significant, yet specific examples remain elusive in peer-reviewed studies.

Role as a Precursor for Macrocyclic Structures

Macrocycles, large ring-like molecules, are of considerable interest in drug discovery and materials science. Generally, the synthesis of macrocycles involves the use of linear precursors that possess reactive functional groups at both ends, which can then be joined together in a cyclization reaction. While this compound possesses a carboxylic acid that could be used as a handle for attachment to a growing linear chain, and a protected amine that could be revealed for a subsequent ring-closing step, no specific instances of its use in this capacity have been documented. The synthesis of macrocycle libraries often involves the combinatorial assembly of various building blocks, and while this compound could theoretically be incorporated, its actual use has not been reported.

Integration into Polymeric Systems

The incorporation of small molecules, or monomers, into long polymeric chains is a fundamental concept in materials science. The bifunctional nature of this compound could, in principle, allow it to be integrated into a polymer backbone. For instance, the carboxylic acid could be converted into an ester or amide linkage with another monomer. However, a review of the current literature does not provide any specific examples of polymers that have been synthesized using this compound as a monomeric unit.

Contributions to the Synthesis of Diverse Compound Libraries

The creation of compound libraries, which are large collections of structurally related molecules, is a key strategy in high-throughput screening for the discovery of new drugs and materials. The versatility of a building block is crucial for its utility in generating such libraries. While the structure of this compound allows for potential diversification at both the carboxylic acid and the amine functionalities, there is no published research that details its use in the systematic synthesis of a diverse compound library.

Application in Medicinal Chemistry Scaffolds for Structure-Activity Relationship Studies

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached to explore the relationship between chemical structure and biological activity (SAR).

Design of Pharmacophore Hybrids

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The design of hybrid molecules that combine the pharmacophoric features of different known active compounds is a common strategy in drug design. While the dibenzyl groups and the propanoic acid moiety of this compound could potentially mimic certain pharmacophoric features, there are no specific studies that describe its use in the rational design of pharmacophore hybrids.

Synthetic Versatility in Generating Bioactive Analogues

The generation of a series of analogues of a lead compound is a critical step in optimizing its biological activity. The chemical handles present in this compound would theoretically permit the synthesis of a variety of derivatives for SAR studies. However, the scientific literature lacks specific examples of its use as a scaffold for the generation of bioactive analogues and the subsequent exploration of their structure-activity relationships.

Employment in Materials Science Research

Due to the absence of specific research articles detailing the use of this compound in materials science, this section will outline its potential applications based on the reactivity of its functional groups. It is important to note that the following are hypothetical applications and are not based on published research involving this specific compound.

The bifunctional nature of this compound, possessing a carboxylic acid and a dibenzylamino-functionalized amide, makes it a candidate for a monomer in various polymerization reactions.

Potential as a Monomer in Polyamide and Polyester Synthesis:

The carboxylic acid moiety allows for the incorporation of this compound into polyamides and polyesters through polycondensation reactions.

Polyamides: Reaction with diamines would lead to polyamides where the dibenzylcarbamoyl group is a pendant side chain. These bulky, hydrophobic benzyl (B1604629) groups could influence the polymer's solubility, thermal properties, and molecular packing.

Polyesters: Similarly, polycondensation with diols would result in polyesters with pendant dibenzylcarbamoyl groups. These side chains could be used to tune the material's properties, such as its glass transition temperature and mechanical strength.

Table 1: Hypothetical Polymerization Reactions of this compound

Polymer TypeCo-monomerPotential Polymer Structure (Repeating Unit)Potential Properties Influenced by Dibenzylcarbamoyl Group
PolyamideH₂N-R-NH₂-[CO-(CH₂)₂-CON(CH₂Ph)₂-CO-NH-R-NH]-Increased hydrophobicity, altered solubility, potential for modified thermal stability.
PolyesterHO-R-OH-[CO-(CH₂)₂-CON(CH₂Ph)₂-CO-O-R-O]-Tunable glass transition temperature, modified mechanical properties, potential for creating specific free volume.

Potential for Functional Material Synthesis:

The dibenzyl groups on the amide nitrogen offer a site for potential chemical modification.

Debenzylation: Removal of the benzyl groups via hydrogenolysis could expose a secondary amide-acid functionality. This resulting monomer could then be used to synthesize polymers with reactive N-H bonds, which could be further functionalized or used to create hydrogen-bonded networks.

Dendrimer Synthesis: The carboxylic acid could be used as a focal point for the convergent synthesis of dendrimers, with the dibenzyl groups providing a defined steric and electronic environment in the dendritic architecture.

It must be reiterated that these are theoretical applications. The actual synthesis, characterization, and properties of any material derived from this compound would require experimental validation, which is not currently available in the public domain based on the conducted searches. The lack of published research on this specific compound suggests that it may be a relatively new or niche building block, or that its applications are still under development or are proprietary.

Future Research Directions and Emerging Paradigms for 3 Dibenzylcarbamoyl Propanoic Acid Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 3-(dibenzylcarbamoyl)propanoic acid and its analogs is an area ripe for innovation through the adoption of flow chemistry and automated synthesis. Traditional batch synthesis methods for amides can be time-consuming and challenging to scale. researchgate.net Continuous-flow processes, however, offer substantial improvements in safety, efficiency, and scalability. beilstein-journals.org

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. unimib.it For the synthesis of amides, flow chemistry protocols can overcome issues related to the instability of intermediates at elevated temperatures. nih.gov The generation of reactive intermediates, such as those from carboxylic acids, can be managed more safely and efficiently in a continuous flow system. mt.com Automated platforms can further accelerate the discovery process by enabling high-throughput synthesis and screening of a library of derivatives, allowing for rapid exploration of the chemical space around the this compound scaffold. nih.gov

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for Amide Formation

ParameterTraditional Batch SynthesisHypothetical Flow Chemistry Synthesis
Reaction TimeSeveral hours to daysMinutes to hours
ScaleMilligram to gramGram to kilogram
SafetyPotential for thermal runaway with exothermic reactionsEnhanced heat transfer and smaller reaction volumes improve safety
ReproducibilityCan be variable between batchesHigh, due to precise control of parameters
By-product FormationCan be significantOften minimized, leading to higher purity

Application of Machine Learning for Predictive Synthesis and Property Optimization

Table 2: Hypothetical Machine Learning Predictions for this compound Analogs

Analog SubstitutionPredicted Solubility (mg/L)Predicted Target Affinity (IC50, nM)Predicted ADMET Score
None (Parent Compound)1505000.65
4-fluoro on one benzyl (B1604629)1753500.72
3-methoxy on both benzyls2104200.68
Methyl ester on propanoic acid1206000.55

Exploration of Novel Biological Targets and Mechanistic Hypotheses

The structural motifs within this compound, specifically the N-acyl amino acid-like core, suggest a range of potential biological activities. N-acyl amino acids are an emerging class of signaling lipids with diverse physiological roles, and their derivatives are being investigated for therapeutic potential in neurodegenerative diseases and other conditions. nih.govnih.govviromii.com Future research should focus on screening this compound and its derivatives against a wide array of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes involved in lipid metabolism. nih.gov

The dibenzyl groups also present an interesting structural feature. For instance, compounds with a 1,3-dibenzyl-2-aryl imidazolidine scaffold have been identified as novel inhibitors of Hsp90, a promising target for cancer therapy. nih.gov This suggests that the dibenzyl moiety could play a crucial role in binding to specific protein targets. Mechanistic studies, potentially using kinetic analysis and computational modeling, will be essential to understand how these molecules exert their biological effects at a molecular level. nih.gov

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions

To fully leverage the benefits of continuous flow synthesis and to gain deeper mechanistic insights, the development of advanced, real-time analytical techniques is crucial. mt.com In situ monitoring of reactions allows for precise control and optimization by providing immediate feedback on reaction progress, the formation of intermediates, and the generation of by-products. mt.com

Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into flow reactors. mt.comnih.govspectroscopyonline.com These process analytical technologies (PAT) provide a continuous stream of data that can be used to build kinetic models and ensure process stability. mt.com For a complex, multi-step synthesis of derivatives, the combination of multiple orthogonal analytical tools can provide a comprehensive understanding of the entire process in real-time. nih.gov

Design of Next-Generation Derivatives with Enhanced Selectivity and Potency

A primary goal in medicinal chemistry is the design of molecules with high potency against their intended target and high selectivity to minimize off-target effects. The scaffold of this compound offers numerous opportunities for chemical modification to achieve these goals. Structure-activity relationship (SAR) studies will be fundamental in guiding the design of next-generation derivatives. fiveable.me

Systematic modifications to different parts of the molecule—the benzyl rings, the amide linker, and the propanoic acid chain—can reveal which structural features are critical for biological activity. nih.gov For example, introducing substituents on the benzyl rings could enhance binding affinity or alter pharmacokinetic properties. researchgate.net The propanoic acid group could be replaced with bioisosteres to improve metabolic stability or cell permeability. The ultimate aim is to develop derivatives that are highly effective and selective inhibitors or modulators of specific biological targets, leading to the development of novel therapeutic agents. nih.govmdpi.com

Table 3: Illustrative Structure-Activity Relationship (SAR) for Hypothetical Derivatives

CompoundModificationTarget Enzyme Inhibition (IC50, µM)Selectivity Index (vs. Off-Target)
Lead Compound-10.55
Derivative 1Addition of p-Cl to one benzyl5.215
Derivative 2Addition of p-Cl to both benzyls2.125
Derivative 3Replacement of -COOH with tetrazole8.98
Derivative 4Shortening to acetic acid backbone25.32

Q & A

Q. Q1. How can synthesis protocols for 3-(dibenzylcarbamoyl)propanoic acid derivatives be optimized using catalysts like DABCO or TEA?

Methodological Answer:

  • Catalyst Selection: DABCO (1,4-diazabicyclo[2.2.2]octane) is effective for controlling E:Z isomer ratios in thiol-ene reactions. For example, DABCO at −15°C minimized Z-isomer formation in analogous compounds like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, yielding >95% E-isomer purity .
  • Temperature Effects: Lower temperatures (−15°C vs. room temperature) reduce side reactions and improve stereochemical outcomes. HPLC monitoring (280 nm) is critical for real-time reaction tracking .
  • Hydrolysis Optimization: Post-synthesis, tert-butyl esters can be hydrolyzed using trifluoroacetic acid (TFA)/phenol mixtures (60°C, 1 hr) to yield carboxylic acids without racemization .

Q. Q2. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC (e.g., Ultrasphere® Si column) with gradients (e.g., acetonitrile/water + 0.1% TFA) resolves isomers and verifies purity .
  • Spectroscopy: ¹H/¹³C NMR identifies stereochemistry and confirms substitution patterns. For example, coupling constants (J = 12–14 Hz) distinguish E/Z isomers in analogous acrylate derivatives .
  • Mass Spectrometry: LC-MS/MS (negative-QTOF) detects fragmentation patterns and validates molecular weights .

Q. Q3. How can E:Z isomer ratios be controlled during the synthesis of α,β-unsaturated derivatives of this compound?

Methodological Answer:

  • Catalytic Modulation: Alkylamine bases (e.g., DABCO vs. triethylamine) influence stereoselectivity. DABCO favors E-isomers via kinetic control, while bulky bases may shift equilibrium toward Z-forms .
  • Substrate Engineering: Electron-deficient acrylates (e.g., methyl/tert-butyl esters) enhance nucleophilic thiol additions. For example, tert-butyl esters suppress Z-isomer formation due to steric hindrance .
  • Contradiction Analysis: Conflicting reports on isomer ratios often arise from solvent polarity (e.g., dichloromethane vs. THF) or reaction time. Systematic DOE (Design of Experiments) is recommended .

Q. Q4. What strategies mitigate data contradictions in bioactivity studies of this compound derivatives?

Methodological Answer:

  • Mechanistic Hypotheses: Analogous compounds like 3-(5-chlorothiophen-2-yl)propanoic acid show bioactivity via enzyme inhibition (e.g., acyl-CoA dehydrogenases). Target validation using siRNA or CRISPR knockouts clarifies specificity .
  • Metabolite Tracking: Isotopic labeling (e.g., ¹⁴C-carbamoyl groups) monitors metabolic stability in cellular models (e.g., hypoxia-reperfusion assays) .
  • Data Normalization: Activity discrepancies across studies may arise from cell line variability (e.g., primary cardiomyocytes vs. HEK293). Standardized protocols (e.g., ATP/MTT assays) improve reproducibility .

Q. Q5. How to design experiments to resolve contradictions in reported bioactivation pathways of this compound?

Methodological Answer:

  • Hypothesis Testing: Compare mitochondrial targeting (e.g., membrane potential assays with TMRE dye) to cytosolic activity in analogous compounds .
  • Cross-Validation: Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) to confirm target engagement .
  • Controlled Variables: Standardize cell culture conditions (O₂ levels, serum concentration) to isolate compound-specific effects from environmental artifacts .

Q. Q6. What methodologies address conflicting reports on the metabolic stability of this compound derivatives?

Methodological Answer:

  • In Vitro Models: Liver microsomes or hepatocytes quantify phase I/II metabolism. For example, CYP450 inhibition assays identify metabolic hotspots .
  • Stability Profiling: Accelerated stability studies (40°C/75% RH) predict shelf-life and degradation pathways (e.g., decarboxylation or hydrolysis) .
  • Contradiction Analysis: Discrepancies may stem from assay pH (e.g., acidic vs. neutral conditions altering ionization). Buffered systems (PBS, pH 7.4) are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.